molecular formula C12H17BrN2O B5645119 N~1~-(4-bromophenyl)-N~2~,N~2~-diethylglycinamide CAS No. 74816-20-9

N~1~-(4-bromophenyl)-N~2~,N~2~-diethylglycinamide

Cat. No. B5645119
CAS RN: 74816-20-9
M. Wt: 285.18 g/mol
InChI Key: XPYYSODZGKVELO-UHFFFAOYSA-N
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Description

N1-(4-bromophenyl)-N2,N2-diethylglycinamide is a compound that has been explored in various studies for its synthesis, molecular structure, and properties. It belongs to a class of organic compounds with specific structural and chemical characteristics.

Synthesis Analysis

The synthesis of compounds similar to N1-(4-bromophenyl)-N2,N2-diethylglycinamide often involves reactions that result in specific molecular configurations. For instance, the synthesis of related compounds involves reactions with bromoaniline and methacryloyl chloride (Delibaş & Soykan, 2008). Such processes are crucial in achieving the desired molecular structure and properties.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been analyzed using methods like X-ray diffraction (Kulai & Mallet-Ladeira, 2016). These analyses reveal detailed information about the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Compounds in this category often undergo specific chemical reactions that define their reactivity and functional applications. For example, the reaction of aryl isoselenocyanates with 4-diethyl-amino-3-butyn-2-one in the synthesis of related compounds illustrates the type of chemical reactions these molecules can undergo (Atanassov, Linden, & Heimgartner, 2004).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and bonding patterns, are integral to their characterization. For instance, the crystal structure of related compounds, as determined by X-ray crystallography, provides insights into their physical properties (Binzet, Flörke, Külcü, & Arslan, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are often analyzed through various spectroscopic methods. Studies like those on similar compounds (Kulai & Mallet-Ladeira, 2016) provide valuable insights into these aspects.

properties

IUPAC Name

N-(4-bromophenyl)-2-(diethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYYSODZGKVELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352809
Record name Acetamide, N-(4-bromophenyl)-2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(diethylamino)acetamide

CAS RN

74816-20-9
Record name Acetamide, N-(4-bromophenyl)-2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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